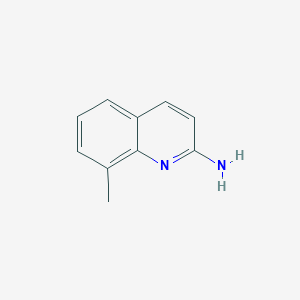

8-Methylquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methylquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSZUOSKHMTGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

8-Methylquinolin-2-amine synthesis from o-nitrophenol

An In-depth Technical Guide to the Synthesis of 2-Methyl-8-aminoquinoline from o-Nitrophenol

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, natural products, and materials science. The synthesis of substituted quinolines is, therefore, a subject of significant interest for researchers, particularly those in drug development. While the direct synthesis of 8-Methylquinolin-2-amine from o-nitrophenol is not extensively documented in the scientific literature, a robust and well-documented multi-step synthesis for its isomer, 2-methyl-8-aminoquinoline, commencing from o-nitrophenol, has been reported. This technical guide provides a comprehensive overview of this synthetic pathway, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this field. The described synthesis is a practical illustration of building a substituted quinoline core from a simple aromatic precursor.

The synthesis of 2-methyl-8-aminoquinoline from o-nitrophenol is accomplished in a three-stage process. The first stage involves the reduction of the nitro group of o-nitrophenol to yield o-aminophenol. In the second stage, the quinoline core is constructed via a Doebner-von Miller reaction between o-aminophenol and crotonaldehyde, with o-nitrophenol itself serving as an oxidizing agent, to produce 2-methyl-8-hydroxyquinoline. The final stage is the amination of the 8-hydroxyquinoline intermediate to afford the target compound, 2-methyl-8-aminoquinoline.

An In-depth Technical Guide to 8-Methylquinolin-2-amine (CAS: 20151-45-5) for Researchers and Drug Development Professionals

Introduction: 8-Methylquinolin-2-amine, with the CAS number 20151-45-5, is a heterocyclic amine belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and potential biological activities of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, formulation, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂ | [1] |

| Molecular Weight | 158.20 g/mol | [1] |

| Melting Point | 84-85 °C | |

| Boiling Point | 150-155 °C at 0.1 Torr | |

| Density (Predicted) | 1.169 ± 0.06 g/cm³ | |

| pKa (Predicted) | 6.67 ± 0.50 | |

| Solubility | 19 µg/mL at pH 7.4 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. Below are detailed experimental protocols derived from patent literature.

Synthesis via Amination of 2-Methyl-8-hydroxyquinoline

This method involves the high-pressure amination of 2-methyl-8-hydroxyquinoline.

Experimental Protocol:

-

Reaction Setup: In a high-pressure reactor, combine 2-methyl-8-hydroxyquinoline (0.20 mol), ammonium chloride (0.10 mol), and cobalt chloride (0.02 mol).

-

Addition of Ammonia: Add 120 mL of a 22-28% aqueous ammonia solution to the reactor.

-

Inert Atmosphere: Purge the reactor with nitrogen gas.

-

Reaction Conditions: Heat the mixture to 300-320°C, maintaining a pressure of 1.8-2.2 MPa for 4-6 hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. Extract the reaction mixture with toluene.

-

Purification: Collect the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain a dark gray solid. The crude product is then purified by vacuum distillation to yield 2-methyl-8-aminoquinoline.

Synthesis via Amination of 2-Methyl-8-bromoquinoline

This protocol describes the amination of 2-methyl-8-bromoquinoline using a catalyst and a strong base.

Experimental Protocol:

-

Reactant Mixture: In a suitable reaction vessel, combine 2-methyl-8-bromoquinoline with a catalyst (such as copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, or zinc acetylacetonate) and a strong base (such as cesium carbonate, cesium hydroxide, potassium carbonate, or potassium hydroxide).

-

Solvent: Add a solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetylacetone, tetrahydrofuran (THF), or N-methylpyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60°C and 120°C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, followed by extraction with an organic solvent. The product, 2-methyl-8-aminoquinoline, is then purified by column chromatography or recrystallization.

Spectroscopic Data

Note: The following data is based on information available in public databases for 2-methyl-8-aminoquinoline (a synonym for this compound) and its close structural analogs. Direct experimental acquisition is recommended for definitive characterization.

| Spectroscopic Data | Description |

| ¹H NMR | Predicted shifts would show aromatic protons in the quinoline ring system, a singlet for the methyl group, and a broad singlet for the amine protons. |

| ¹³C NMR | Predicted shifts would indicate carbons of the quinoline core and the methyl group. |

| FT-IR | Expected characteristic peaks for N-H stretching of the primary amine, C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching of the quinoline ring. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Potential Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the broader class of 8-aminoquinolines has been extensively studied and has shown significant potential in various therapeutic areas.

Anticancer Activity

Derivatives of 8-aminoquinoline have demonstrated cytotoxic effects against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 8-aminoquinoline derivative for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Antimicrobial Activity

The 8-aminoquinoline scaffold is a key component of several antimalarial drugs, such as primaquine and tafenoquine.[3] Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS) that are toxic to the parasite.[4] Additionally, derivatives of 8-aminoquinoline have been investigated for their antibacterial and antifungal properties.

Neuroprotective Potential

Emerging research suggests that some 8-aminoquinoline derivatives may have neuroprotective effects, potentially through the activation of sirtuin 1 (SIRT1), a protein involved in cellular stress resistance.[4]

Experimental Protocol: SIRT1 Activation Assay

This assay measures the ability of a compound to enhance the enzymatic activity of SIRT1.

-

Reaction Mixture: Prepare a reaction mixture containing the SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.

-

Compound Addition: Add the test compound (8-aminoquinoline derivative) at various concentrations.

-

Incubation: Incubate the reaction mixture to allow for the deacetylation of the substrate by SIRT1.

-

Development: Add a developer solution that generates a fluorescent signal upon reacting with the deacetylated peptide.

-

Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the SIRT1 activity.

Conclusion

This compound is a valuable heterocyclic compound with potential for further investigation in drug discovery and development. This technical guide has provided an overview of its known properties, synthesis, and the biological activities associated with the broader 8-aminoquinoline class. The provided experimental protocols and data serve as a foundation for researchers to explore the therapeutic potential of this and related molecules. Further studies are warranted to fully elucidate the specific biological profile and mechanisms of action of this compound.

References

8-Methylquinolin-2-amine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 8-Methylquinolin-2-amine, a substituted quinoline derivative. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from related compounds and established chemical principles to provide core data, a plausible experimental protocol for its synthesis, and a conceptual framework for its potential utility in research and drug development.

Core Molecular Data

The fundamental molecular properties of this compound have been determined based on its chemical structure. As an isomer of methylquinolinamine, it shares the same molecular formula and consequently, the same molecular weight as other compounds in this family, such as the more extensively studied 2-Methylquinolin-8-amine.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| CAS Number | Not assigned |

Experimental Protocols: A Proposed Synthetic Pathway

Proposed Synthesis of this compound

This proposed synthesis involves a two-step process starting from o-toluidine and a suitable three-carbon synthon to construct the quinoline ring, followed by amination at the 2-position.

Step 1: Synthesis of 8-Methylquinolin-2-ol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 1 mole of o-toluidine and a suitable solvent such as nitrobenzene, which can also act as an oxidizing agent.

-

Addition of Reagents: Slowly add 1.2 moles of glycerol to the flask. Cautiously, add 1.5 moles of concentrated sulfuric acid as a catalyst and dehydrating agent. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: Heat the mixture to 140-150°C for 3-4 hours. The reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool. Carefully pour the reaction mixture into a large volume of water and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8. The crude 8-methylquinolin-2-ol will precipitate.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure 8-methylquinolin-2-ol.

Step 2: Amination of 8-Methylquinolin-2-ol

-

Reaction Setup: In a sealed reaction vessel, place 1 mole of the synthesized 8-methylquinolin-2-ol, a suitable high-boiling point solvent like N,N-dimethylformamide (DMF), and a source of ammonia, such as a concentrated aqueous solution or ammonia gas.

-

Catalysis: Add a catalytic amount of a suitable catalyst, for instance, a copper-based catalyst, which is often used for such amination reactions.

-

Reaction: Heat the mixture to 180-200°C for several hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water. The product, this compound, will precipitate.

-

Purification: Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the final product.

Logical and Pathway Visualizations

The following diagrams illustrate the proposed synthetic pathway for this compound.

Caption: Proposed two-step synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no specific information available in scientific literature regarding the signaling pathways modulated by or the biological activity of this compound. However, the quinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Further research is warranted to explore the potential biological roles of this specific isomer.

Conclusion

This compound represents an under-investigated member of the aminoquinoline family. This guide provides its core molecular data and a plausible synthetic route to encourage further research into its chemical and biological properties. The lack of data on its biological activity highlights an opportunity for new discoveries in the field of medicinal chemistry and drug development. Future studies should focus on the successful synthesis and subsequent screening of this compound to elucidate its potential therapeutic applications.

References

Spectroscopic Profile of 8-Methylquinolin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 8-Methylquinolin-2-amine. Due to the limited availability of experimental data for this specific isomer in public databases, this document presents a detailed analysis of the experimental spectroscopic data for the closely related and well-characterized isomers, 8-Methylquinoline and 2-Methylquinolin-8-amine. This comparative approach allows for a predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Furthermore, this guide outlines detailed experimental protocols for the acquisition of such spectroscopic data for small organic molecules, serving as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the quinoline scaffold. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. However, a thorough search of scientific databases reveals a significant gap in the publicly available experimental spectroscopic data for this compound.

To address this, the following sections provide a detailed compilation of the experimental NMR, IR, and MS data for two of its structural isomers: 8-Methylquinoline and 2-Methylquinolin-8-amine. This information serves as a robust foundation for predicting the spectroscopic features of this compound. The subtle yet significant shifts in spectroscopic signals due to the positional differences of the methyl and amine functional groups will be discussed.

This guide also includes standardized experimental protocols for obtaining high-quality NMR, IR, and MS spectra, which are essential for the characterization of newly synthesized batches of this compound or its derivatives.

Spectroscopic Data of Isomeric Compounds

The following tables summarize the available experimental spectroscopic data for 8-Methylquinoline and 2-Methylquinolin-8-amine, which are crucial for the predictive analysis of this compound.

8-Methylquinoline

Table 1: NMR Spectroscopic Data for 8-Methylquinoline

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm |

| H2 | 8.94 |

| H3 | 7.38 |

| H4 | 8.11 |

| H5 | 7.64 |

| H6 | 7.44 |

| H7 | 7.57 |

| 8-CH₃ | 2.83 |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| C2 | 149.5 |

| C3 | 121.1 |

| C4 | 136.2 |

| C4a | 128.8 |

| C5 | 126.3 |

| C6 | 129.2 |

| C7 | 125.7 |

| C8 | 137.2 |

| C8a | 147.3 |

| 8-CH₃ | 17.9 |

Table 2: IR Spectroscopic Data for 8-Methylquinoline

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3050-3100 |

| C-H stretch (aliphatic) | 2920-2980 |

| C=C stretch (aromatic) | 1600, 1500, 1470 |

| C-H bend (in-plane) | 1000-1300 |

| C-H bend (out-of-plane) | 750-900 |

Table 3: Mass Spectrometry Data for 8-Methylquinoline

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100 | [M]⁺ |

| 142 | 45 | [M-H]⁺ |

| 115 | 15 | [M-H-HCN]⁺ |

2-Methylquinolin-8-amine

Table 4: NMR Spectroscopic Data for 2-Methylquinolin-8-amine

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm |

| H3 | 7.14 |

| H4 | 7.84 |

| H5 | 7.25 |

| H6 | 7.03 |

| H7 | 6.82 |

| 2-CH₃ | 2.65 |

| 8-NH₂ | 4.8 (broad s) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm |

| C2 | 157.5 |

| C3 | 121.2 |

| C4 | 135.9 |

| C4a | 128.5 |

| C5 | 115.8 |

| C6 | 127.1 |

| C7 | 110.1 |

| C8 | 144.2 |

| C8a | 137.8 |

| 2-CH₃ | 25.1 |

Table 5: IR Spectroscopic Data for 2-Methylquinolin-8-amine

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H stretch | 3450, 3350 |

| C-H stretch (aromatic) | 3050 |

| C-H stretch (aliphatic) | 2920 |

| C=C stretch (aromatic) | 1610, 1510 |

| N-H bend | 1620 |

| C-N stretch | 1330 |

Table 6: Mass Spectrometry Data for 2-Methylquinolin-8-amine

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ |

| 157 | 80 | [M-H]⁺ |

| 130 | 30 | [M-H-HCN]⁺ |

Predicted Spectroscopic Data for this compound

Based on the analysis of its isomers and fundamental principles of spectroscopy, the following data are predicted for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons.

-

Aromatic Protons (δ 6.5-8.5 ppm): The protons on the quinoline ring will appear in this region. The proton at position 4 is expected to be the most downfield-shifted aromatic proton due to its proximity to the nitrogen atom. The protons on the benzene ring will be influenced by both the methyl and amine groups.

-

Amine Protons (δ 4.5-5.5 ppm): A broad singlet corresponding to the two protons of the primary amine group is expected in this region. The exact chemical shift will be dependent on the solvent and concentration.

-

Methyl Protons (δ 2.5-2.8 ppm): A singlet corresponding to the three protons of the methyl group at position 8 is anticipated in this region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework.

-

Aromatic Carbons (δ 110-160 ppm): The nine carbons of the quinoline ring system will resonate in this range. The carbon bearing the amine group (C2) is expected to be significantly upfield-shifted compared to the corresponding carbon in 8-methylquinoline, while the carbon attached to the nitrogen (C8a) will also be influenced.

-

Methyl Carbon (δ 15-20 ppm): The carbon of the methyl group at position 8 is expected to appear in this upfield region.

Predicted IR Spectrum

The IR spectrum will be characterized by the vibrational modes of the functional groups.

-

N-H Stretching (3300-3500 cm⁻¹): Two distinct sharp bands are expected in this region, characteristic of a primary amine.

-

C-H Stretching (aromatic) (3000-3100 cm⁻¹): Absorption due to the C-H bonds of the quinoline ring.

-

C-H Stretching (aliphatic) (2850-2960 cm⁻¹): Absorption from the methyl group's C-H bonds.

-

C=C and C=N Stretching (1500-1650 cm⁻¹): A series of bands corresponding to the stretching vibrations of the aromatic ring.

-

N-H Bending (1590-1650 cm⁻¹): This band may overlap with the aromatic stretching bands.

-

C-N Stretching (1250-1350 cm⁻¹): A strong band indicating the stretching of the carbon-nitrogen bond of the amine.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 158.20 g/mol . A strong peak at m/z 158 is expected.

-

[M-H]⁺ Peak: A significant peak at m/z 157, resulting from the loss of a hydrogen atom.

-

Fragmentation: Common fragmentation pathways for quinolines include the loss of HCN (27 Da) and the loss of the methyl radical (15 Da). Therefore, fragments at m/z 131 and 143 may be observed.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

-

Data Acquisition: Lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire the free induction decay (FID) using a standard pulse sequence.

-

Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

4.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Same as for ¹H NMR.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase the spectrum, and reference the chemical shifts (e.g., to the solvent peak of CDCl₃ at δ 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a small amount of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

-

Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatography (GC-MS) interface. For non-volatile solids, a direct insertion probe can be used.

-

Ionization: The most common ionization technique for small organic molecules is Electron Ionization (EI). In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z, generating the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

A Technical Guide to the Characterization and Purity of 2-Methyl-8-aminoquinoline

Note to the Reader: This technical guide focuses on the characterization and purity of 2-Methyl-8-aminoquinoline (CAS No: 18978-78-4), also known as 8-Aminoquinaldine. While the initial topic specified 8-Methylquinolin-2-amine, publicly available scientific literature and chemical databases contain extensive data for the 2-methyl-8-amino isomer, suggesting it is the more commonly studied compound and likely the molecule of interest for research and development professionals.

Introduction

2-Methyl-8-aminoquinoline is a heterocyclic aromatic amine belonging to the aminoquinoline class of compounds. Aminoquinolines are a critical scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] Given their therapeutic potential, the precise characterization of their identity, structure, and purity is paramount for ensuring the reliability and reproducibility of research data and for advancing drug development programs.

This whitepaper provides a comprehensive overview of the analytical methodologies for the characterization and purity assessment of 2-Methyl-8-aminoquinoline. It includes key physicochemical data, detailed experimental protocols for synthesis and analysis, and logical workflows relevant to quality control in a research setting.

Physicochemical and Purity Data

The fundamental properties of 2-Methyl-8-aminoquinoline are summarized below. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC) or Titration (T), with commercial suppliers commonly offering purities of ≥98%.[3]

Table 1: Physicochemical Properties of 2-Methyl-8-aminoquinoline

| Property | Value | Source |

|---|---|---|

| CAS Number | 18978-78-4 | [3][4] |

| Molecular Formula | C₁₀H₁₀N₂ | [3] |

| Molecular Weight | 158.20 g/mol | [3][4] |

| Melting Point | 56-58 °C | [5][6] |

| Appearance | Solid | |

| Solubility | 19 µg/mL (at pH 7.4) | [4] |

| Purity (Typical) | ≥98% |[3] |

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment rely on a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure and weight.

Table 2: Summary of Spectroscopic Data for 2-Methyl-8-aminoquinoline

| Technique | Parameter | Observed Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) in CDCl₃ | δ: 2.70 (s, 3H, CH₃), 4.97 (brs, 2H, NH₂), 6.89 (d, J=7.2Hz, 1H), 7.10 (d, J=8.0, 1H), 7.24 (m, 2H), 7.93 (d, J=8.0, 1H)[6] |

| Mass Spec. (MS) | [M+H]⁺ (Protonated Molecule) | 158 m/z[4] |

| Mass Spec. (MS) | Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

Chromatographic Purity Analysis

HPLC is the primary method for determining the purity of 2-Methyl-8-aminoquinoline and identifying any related impurities.

Table 3: Representative HPLC Method Parameters

| Parameter | Description |

|---|---|

| Technique | Reverse Phase (RP) HPLC[7] |

| Column | Newcrom R1 or equivalent C18 |

| Mobile Phase | Acetonitrile (MeCN) and Water with an acid modifier[7] |

| Acid Modifier | Phosphoric acid (for UV detection) or Formic acid (for MS compatibility)[7] |

| Detection | UV-Vis or Mass Spectrometry (MS) |

Experimental Protocols

Detailed methodologies are crucial for reproducing characterization and synthesis results.

Synthesis Protocol via Amination of 2-Methyl-8-hydroxyquinoline

This protocol is adapted from a patented synthesis method.[6][8]

-

Reaction Setup: In a high-pressure reactor, combine 2-methyl-8-hydroxyquinoline (0.20 mol), ammonium chloride (0.10 mol), and cobalt chloride (0.02 mol).

-

Reagent Addition: Add 120 mL of 22-28% aqueous ammonia solution to the reactor.

-

Inerting: Purge the reactor with nitrogen gas.

-

Reaction Conditions: Heat the sealed reactor to 300-320°C, allowing the pressure to build to 1.8-2.2 MPa. Maintain these conditions with stirring for 4-6 hours.[6]

-

Work-up: After cooling, extract the reaction mixture with toluene.

-

Purification: Collect the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield a solid.

-

Final Purification: Purify the crude solid by vacuum distillation to obtain 2-Methyl-8-aminoquinoline.[6]

HPLC Purity Determination Protocol

This is a general reverse-phase HPLC method for purity analysis.[7]

-

Column: Use a Newcrom R1 (5 µm, 4.6 x 150 mm) or a similar reverse-phase C18 column.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. Add phosphoric acid as a modifier for UV detection or formic acid for MS-compatible applications.[7]

-

Instrumentation: Set the HPLC system with a suitable UV detector (e.g., 254 nm) or connect to a mass spectrometer.

-

Sample Preparation: Accurately weigh and dissolve the 2-Methyl-8-aminoquinoline sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Analysis: Inject the sample onto the column and run the analysis under isocratic or gradient elution conditions.

-

Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total peak area (Area Under the Curve - AUC).

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of 2-Methyl-8-aminoquinoline in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[6]

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Use a standard single-pulse acquisition program.

-

Data Analysis: Process the resulting Free Induction Decay (FID) and compare the chemical shifts, splitting patterns, and integrations of the resulting spectrum to the reference data (see Table 2) to confirm the structure.[6]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-50 µg/mL) in an appropriate solvent like acetonitrile/water.[4]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis: Infuse the sample solution directly into the ESI source operating in positive ion mode.[4]

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., 50-300 m/z).

-

Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) and confirm that its mass-to-charge ratio (m/z) matches the theoretical value for C₁₀H₁₁N₂⁺.[4]

Visualization of Workflows and Biological Context

Diagrams created using Graphviz illustrate key processes and relationships for the compound.

Caption: Synthesis and purification workflow for 2-Methyl-8-aminoquinoline.

Caption: Analytical workflow for quality control of 2-Methyl-8-aminoquinoline.

Caption: Proposed mechanism of action for aminoquinoline antimalarials.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 6. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 7. 2-Methyl-8-aminoquinoline | SIELC Technologies [sielc.com]

- 8. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Solubility of 8-Methylquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Methylquinolin-2-amine, a crucial parameter for its application in research and drug development. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility based on established chemical principles, alongside detailed experimental protocols for its precise determination.

Introduction to the Solubility of Substituted Quinolines

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Quinoline derivatives form a significant class of compounds with a wide range of biological activities.[1][2] Their solubility is governed by the interplay between the hydrophobic bicyclic quinoline core and the polarity of their substituents.[3] this compound, with its aromatic structure, basic amino group, and a methyl substituent, is expected to exhibit a nuanced solubility profile across various solvents. Understanding this profile is essential for formulation development, toxicity studies, and optimizing reaction conditions in synthetic chemistry.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and the known solubility of related compounds such as quinoline and other substituted amines, a predicted solubility profile for this compound is presented below. The presence of the amino group is expected to allow for hydrogen bonding, enhancing solubility in polar protic solvents, while the largely non-polar quinoline ring suggests solubility in various organic solvents.[4][5] The methyl group may slightly increase lipophilicity.[6]

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low | The hydrophobic quinoline backbone counteracts the polarity of the amine group. Solubility is expected to be low but may increase in acidic conditions due to salt formation.[3] |

| Methanol | High | The alcohol can act as both a hydrogen bond donor and acceptor, effectively solvating the amine group. | |

| Ethanol | High | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding with the solute.[5] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[7] |

| Acetonitrile (MeCN) | Medium | A polar aprotic solvent, it is expected to be a moderate solvent for this compound. | |

| Acetone | Medium | Its polarity should allow for moderate dissolution of this compound. | |

| Non-Polar | Hexane | Low | The significant difference in polarity between the solvent and the polar amine group will likely result in poor solubility. |

| Toluene | Medium to Low | The aromatic nature of toluene may offer some favorable interactions with the quinoline ring, but the polarity mismatch with the amine group will limit solubility. | |

| Chlorinated | Dichloromethane (DCM) | High | Generally a good solvent for a wide range of organic compounds, including quinoline derivatives.[7] |

| Chloroform | High | Similar to dichloromethane, it is expected to be an effective solvent.[8] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The equilibrium shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[7]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent or a suitable solvent system for the analytical method.

-

Create a series of standard solutions by serial dilution of the stock solution.

-

Analyze the standard solutions using a validated HPLC or UV-Vis spectrophotometric method to generate a calibration curve of response versus concentration.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To separate the dissolved solute from any undissolved solid, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.

-

Dilute the clear filtrate with the solvent as necessary to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the calibration curve to determine the concentration of this compound in the saturated solution.

-

-

Data Reporting:

-

The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the theoretical relationship governing the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Solvent polarity and predicted solubility.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. byjus.com [byjus.com]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jinjingchemical.com [jinjingchemical.com]

In-Depth Technical Guide on the Stability and Storage of 8-Methylquinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the recommended stability and storage conditions for 8-Methylquinolin-2-amine. Due to the limited availability of specific stability data for this compound, this document extrapolates best practices from data on structurally similar compounds, including 8-methylquinoline, 2-methyl-8-aminoquinoline, 8-aminoquinoline, and 2-aminoquinoline.

Physicochemical Properties and Stability Profile

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on best practices for analogous compounds.

Table 1: Recommended Storage Conditions for this compound and Related Compounds

| Parameter | Recommended Condition for this compound (Inferred) | 2-Methyl-8-aminoquinoline | 8-Aminoquinoline | 8-Methylquinoline | 2-Aminoquinoline |

| Temperature | 2-8°C (Refrigerated) | 4°C | Cool place | Cool place[1] | General "well-ventilated place"[2] |

| Light | Protect from light (Store in amber vials or dark place) | Protect from light[3] | Keep in the dark | May be sensitive to light[4] | Not specified |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Not specified | Store under an inert atmosphere | Not specified | Not specified |

| Container | Tightly sealed container | Tightly sealed container (inferred) | Tightly closed container[5] | Tightly closed container[1][6] | Tightly closed container[2] |

| Environment | Dry and well-ventilated area | Dry place (inferred) | Dry and well-ventilated place | Dry and well-ventilated place[4][1][6] | Well-ventilated place[2] |

Handling and Incompatibilities

When handling this compound, standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Based on the reactivity of similar compounds, this compound may be incompatible with:

-

Strong oxidizing agents

-

Strong acids

Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Logical Workflow for Handling and Storage

The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its stability.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally detailed in the available literature, a potential degradation pathway can be inferred based on the general chemistry of quinolines and aromatic amines. Oxidation is a likely route of degradation, potentially leading to the formation of nitroso or nitro derivatives, or polymerization. Hydroxylation of the quinoline ring is also a known metabolic and degradation pathway for quinoline itself.

The following diagram illustrates a hypothetical oxidative degradation pathway.

Experimental Protocols for Stability Assessment

For researchers wishing to conduct formal stability studies on this compound, the following general protocol, based on EMA and ICH guidelines, can be adapted.[7]

Objective: To determine the re-test period for this compound under defined storage conditions.

Materials:

-

At least two different batches of this compound.

-

Stability chambers set to long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C / 60% RH ± 5% RH) conditions.

-

Appropriate light-resistant containers.

-

Analytical instrumentation for purity assessment (e.g., HPLC-UV, LC-MS).

Methodology:

-

Initial Analysis (T=0): Characterize the initial purity and physical appearance of each batch.

-

Sample Storage: Store aliquots of each batch in the stability chambers under both long-term and accelerated conditions.

-

Time Points:

-

Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Test at 0, 3, and 6 months.

-

-

Analysis: At each time point, assess the samples for:

-

Appearance (color, physical state).

-

Purity (using a validated stability-indicating HPLC method).

-

Identification of any significant degradation products by LC-MS.

-

-

Data Evaluation: Analyze the data to determine if any significant changes in purity or appearance have occurred. The re-test period is established based on the time interval during which the substance remains within its defined specification limits under the long-term storage condition.

Conclusion

To maintain the quality and integrity of this compound, it is crucial to store it in a cool, dry, and dark environment, preferably refrigerated and under an inert atmosphere in a tightly sealed container. Avoiding contact with strong oxidizing agents and acids is also essential. The information provided in this guide, though largely inferred from related compounds, offers a robust framework for the proper handling and storage of this compound in a research and development setting. For critical applications, it is recommended to perform in-house stability studies to establish a definitive shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to 8-Methylquinolin-2-amine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylquinolin-2-amine, also known as 8-aminoquinaldine, is a significant heterocyclic amine that has garnered attention as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and fluorescent probes. As a derivative of the 8-aminoquinoline scaffold, a "privileged structure" in medicinal chemistry, it is of considerable interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical and spectral properties, detailed experimental protocols for its synthesis, and a summary of its applications in drug discovery and materials science.

Introduction and Historical Context

The 8-aminoquinoline core structure is a cornerstone in the history of medicinal chemistry, with its derivatives being among the first synthetic antimalarial agents. The initial exploration into this class of compounds was driven by the need to find alternatives to quinine. While the precise first synthesis of this compound is not definitively documented in readily available literature, extensive research into 8-aminoquinoline derivatives was conducted in the 1940s. A significant large-scale research program in the United States during World War II focused on the synthesis of numerous 8-aminoquinoline analogs to develop effective antimalarial drugs.[1] Seminal work published in 1946 in the Journal of the American Chemical Society by researchers such as Elderfield and Baker detailed the synthesis of a wide array of 8-aminoquinoline derivatives, laying the groundwork for future drug development in this area.[2][3][4]

Historically, the synthesis of the quinoline ring system, the backbone of this compound, has been achieved through several classic named reactions, including the Skraup and Doebner-von Miller syntheses, first reported in the 1880s. These methods involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. A British patent from 1938 describes the ammonolysis of 2-methyl-8-hydroxyquinoline, a related synthetic transformation.[5] Today, this compound is recognized as a key building block in various fields, from pharmaceuticals to materials science.[6]

Physicochemical and Spectroscopic Properties

This compound is typically a solid at room temperature. Its properties make it a useful intermediate in a variety of chemical reactions.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀N₂ | [7] |

| Molecular Weight | 158.20 g/mol | [7] |

| Melting Point | 56-58 °C | [7][8] |

| Appearance | White to grey powder | [6] |

| CAS Number | 18978-78-4 | [7] |

Spectroscopic Data

The structural elucidation of this compound is confirmed by various spectroscopic techniques.

| Technique | Key Data | Reference(s) |

| ¹H NMR (CDCl₃, 400MHz) | δ: 2.70 (s, 3H, CH₃), 4.97 (brs, 2H, NH₂), 6.89 (d, J=7.2Hz, 1H, quinoline ring), 7.10 (d, J=8.0, 1H, quinoline ring), 7.24 (m, 2H, quinoline ring), 7.93 (d, J=8.0, 1H, quinoline ring) | [5][7] |

| Mass Spectrometry (MS) | m/z: 159 (M⁺) | [8] |

| Infrared (IR) Spectroscopy | Key absorptions indicating amine and aromatic functionalities. |

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from classical quinoline syntheses to more modern, targeted approaches. Below are detailed protocols for some of the key methods.

Synthesis from o-Bromoaniline and Crotonaldehyde

This method involves a Doebner-von Miller-type reaction to construct the quinoline ring, followed by amination.

Experimental Protocol:

-

Step 1: Synthesis of 2-Methyl-8-bromoquinoline [7]

-

To a suitable reaction vessel, add o-bromoaniline (8.60g, 0.05mol).

-

Warm the vessel to approximately 40 °C.

-

Add 50mL of an 18% HCl solution, 5mL of sulfuric acid, and 0.05mol of ferrous sulfite.

-

Stir the mixture and heat to about 100 °C.

-

Prepare a mixture of an oxidizing agent (e.g., 0.012mol of ceric ammonium nitrate) and crotonaldehyde (4.20g, 0.06mol).

-

Add the mixture dropwise to the reaction vessel and allow the reaction to proceed for approximately 3 hours.

-

After the reaction, work up the mixture to isolate 2-methyl-8-bromoquinoline.

-

-

Step 2: Amination of 2-Methyl-8-bromoquinoline [7]

-

In a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), dissolve 2-methyl-8-bromoquinoline.

-

Add a catalyst, which can be one or more of copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, or zinc acetylacetonate.

-

Add a strong base, such as cesium carbonate, cesium hydroxide, potassium carbonate, or potassium hydroxide.

-

Heat the reaction mixture to a temperature between 60 °C and 120 °C to carry out the amination.

-

Upon completion, the reaction mixture is worked up to obtain 2-methyl-8-aminoquinoline.

-

Synthesis from o-Nitrophenol

This route involves the reduction of the nitro group, followed by cyclization and amination.[5][8]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aminoalkylamino derivatives of 8-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 8. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

8-Methylquinolin-2-amine chemical structure and IUPAC name

Introduction

This technical guide provides a comprehensive overview of the chemical compound 2-Methylquinolin-8-amine (CAS No: 18978-78-4). It is important to note that the requested topic, "8-Methylquinolin-2-amine," does not correspond to a commonly referenced compound in major chemical databases. The information presented herein pertains to the isomeric and well-documented compound, 2-Methylquinolin-8-amine, which is likely the intended subject of inquiry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical structure, nomenclature, physical and chemical properties, and synthesis protocols.

Chemical Structure and IUPAC Name

The definitive chemical structure of 2-Methylquinolin-8-amine is characterized by a quinoline core, which is a bicyclic aromatic heterocycle, with a methyl group substituted at the 2-position and an amine group at the 8-position.

-

IUPAC Name: 2-methylquinolin-8-amine[][2]

-

Synonyms: 8-Amino-2-methylquinoline, 8-Aminoquinaldine[2][3]

The structure is represented by the following diagram:

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylquinolin-8-amine is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [][3] |

| Molecular Weight | 158.20 g/mol | [][2] |

| CAS Number | 18978-78-4 | [][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 56-58 °C | |

| Boiling Point | 316.6 °C at 760 mmHg | [] |

| Density | 1.169 g/cm³ | [] |

| Solubility | 19 µg/mL (at pH 7.4) | [][2] |

| SMILES | CC1=NC2=C(C=CC=C2N)C=C1 | [][2] |

| InChI | InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | [][4] |

Experimental Protocols

The synthesis of 2-Methylquinolin-8-amine can be achieved through various methods. A notable approach involves the amination of 2-methyl-8-bromoquinoline.

Synthesis of 2-Methyl-8-bromoquinoline (Intermediate)

A method for preparing the intermediate, 2-methyl-8-bromoquinoline, involves a ring-closure reaction of o-bromoaniline and crotonaldehyde in the presence of an oxidizing agent and a moderator.[5]

Amination of 2-Methyl-8-bromoquinoline

The final step is the amination of 2-methyl-8-bromoquinoline. This is carried out in a solvent at a temperature range of 60°C to 120°C, under the action of a catalyst and a strong base, to yield 2-methylquinolin-8-amine.[5]

-

Catalysts: One or more of copper acetylacetonate, iron acetylacetonate, cobalt acetylacetonate, and zinc acetylacetonate.[5]

-

Solvents: One or more of dimethyl sulfoxide, N,N-dimethylformamide, acetylacetone, tetrahydrofuran, and N-methylpyrrolidone.[5]

-

Strong Bases: One or more of cesium carbonate, cesium hydroxide, potassium carbonate, and potassium hydroxide.[5]

The following workflow diagram illustrates the synthesis process:

References

Theoretical studies on 8-Methylquinolin-2-amine

A comprehensive literature search reveals a notable scarcity of dedicated theoretical studies on 8-Methylquinolin-2-amine. While extensive research exists for the broader quinoline family, particularly 8-hydroxyquinoline and other derivatives, this specific compound remains largely unexplored from a computational chemistry perspective.

This technical guide addresses this gap by providing a paradigmatic framework for the theoretical analysis of this compound. By synthesizing established computational protocols and data from closely related quinoline analogues, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in investigating this molecule. The methodologies, data structures, and analyses presented herein are based on proven theoretical studies of similar compounds and are intended to guide future research efforts.

Molecular Structure and Synthesis Overview

This compound is a heterocyclic aromatic compound featuring a quinoline core, which is a fusion of a benzene ring and a pyridine ring. An amino group (-NH₂) is substituted at the C2 position, and a methyl group (-CH₃) is at the C8 position. This structure is a promising scaffold for medicinal chemistry due to the diverse biological activities associated with aminoquinolines.[1][2]

While a specific, optimized synthesis protocol for this compound is not detailed in the available literature, general methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, could be adapted. These typically involve the reaction of anilines with α,β-unsaturated carbonyl compounds.[3][4]

Caption: Molecular structure of this compound.

Theoretical and Computational Protocols

The following section outlines the standard computational workflow for the theoretical analysis of quinoline derivatives, based on methodologies reported in the literature.[5][6] This protocol is designed to elucidate the structural, electronic, and spectroscopic properties of this compound.

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of this compound. This is typically performed using Density Functional Theory (DFT), a robust method for studying electronic structures.[6]

-

Method: DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.

-

Basis Set: 6-311++G(d,p) is commonly employed to provide a good balance between accuracy and computational cost.[7]

-

Procedure: The geometry is optimized without any symmetry constraints. A subsequent frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of this calculation are also used to predict the vibrational spectra (FT-IR and FT-Raman).

Electronic and Reactivity Analysis

Once the optimized geometry is obtained, a series of single-point energy calculations are performed to determine key electronic properties.

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (Egap = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[8]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[7][9]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule, providing insights into its stability.[7][10][11]

Nonlinear Optical (NLO) Property Calculation

The NLO properties are determined by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). These calculations are typically performed using the same DFT method (B3LYP/6-311++G(d,p)) to evaluate the molecule's potential for use in photonic and optoelectronic applications.[10][12]

Caption: Standard workflow for DFT-based theoretical analysis.

Predicted Data and Analysis

The following tables summarize the expected quantitative data for this compound based on published values for structurally similar quinoline derivatives.[5][10][13]

Geometric Parameters

The optimized geometric parameters (bond lengths and angles) are fundamental for understanding the molecule's three-dimensional structure.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond Type | Expected Length (Å) | Parameter | Angle Type | Expected Angle (°) |

|---|---|---|---|---|---|

| C2-N(amine) | C-N | ~1.37 | N1-C2-N(amine) | N-C-N | ~118 |

| C8-C(methyl) | C-C | ~1.51 | C9-C8-C(methyl) | C-C-C | ~121 |

| N1-C2 | C-N | ~1.33 | C3-C2-N1 | C-C-N | ~123 |

| C7-C8 | C-C (Aro) | ~1.41 | C6-C7-C8 | C-C-C | ~120 |

| C2-C3 | C-C (Aro) | ~1.42 | C2-N1-C10 | C-N-C | ~117 |

Note: These values are illustrative and derived from analogues like 2-methyl-8-quinolinol. Actual values require specific DFT calculations.[5]

Vibrational Analysis

Vibrational analysis helps in the interpretation of experimental FT-IR and FT-Raman spectra. Key vibrational modes for the functional groups are predicted below.

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹)

| Wavenumber Range | Assignment | Vibrational Mode |

|---|---|---|

| 3300 - 3500 | N-H (amine) | Symmetric & Asymmetric Stretching |

| 3000 - 3100 | C-H (aromatic) | Stretching |

| 2900 - 3000 | C-H (methyl) | Stretching |

| 1590 - 1650 | C=N, C=C | Ring Stretching |

| 1550 - 1620 | N-H (amine) | Scissoring (Bending) |

| 1250 - 1350 | C-N | Stretching |

Note: Values are typical ranges for the assigned functional groups.

Electronic Properties

The electronic properties provide insight into the molecule's reactivity, stability, and potential for charge transfer.

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy gap concept.

Table 3: Predicted Electronic Properties

| Parameter | Symbol | Definition | Expected Value |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | ~ -5.5 to -6.0 eV |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | ~ -1.0 to -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | ~ 4.0 to 4.5 eV |

| Hardness | η | (ELUMO - EHOMO) / 2 | ~ 2.0 to 2.25 eV |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | ~ 3.25 to 3.75 eV |

| Electrophilicity | ω | χ² / (2η) | ~ 2.3 to 3.2 eV |

Note: A larger energy gap (ΔE) generally implies higher kinetic stability and lower chemical reactivity.[8]

Nonlinear Optical (NLO) Properties

NLO properties are crucial for applications in optical technologies. The first hyperpolarizability (β₀) is a key indicator of NLO activity.

Table 4: Predicted Nonlinear Optical Properties

| Parameter | Symbol | Expected Units | Predicted Value Range |

|---|---|---|---|

| Dipole Moment | μ | Debye | 2.0 - 3.5 |

| Mean Polarizability | <α> | a.u. | 120 - 150 |

| First Hyperpolarizability | β₀ | a.u. | 500 - 1500 |

Note: The predicted non-zero β₀ value suggests that this compound likely possesses NLO properties worthy of investigation.[10]

Potential Applications in Drug Development

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[2][14][15]

-

Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold is well-known for its ability to chelate metal ions, which is a mechanism often linked to potent antimicrobial and antifungal effects.[16][17] The presence of the 2-amino group in the target molecule could modulate this activity.

-

Anticancer Potential: Numerous aminoquinoline derivatives have been investigated as anticancer agents.[18][19] Theoretical studies can aid in designing molecules with improved selectivity for cancer cells by analyzing their interactions with biological targets, such as specific enzymes or DNA.[20]

-

Neurodegenerative Diseases: Some quinoline compounds have been explored for the treatment of neurodegenerative disorders like Alzheimer's disease, often related to their metal-chelating properties.[2]

Further theoretical studies, particularly molecular docking simulations with relevant protein targets, would be essential to explore these potential therapeutic applications for this compound.[10][16]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. scirp.org [scirp.org]

- 7. dergi-fytronix.com [dergi-fytronix.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dergi-fytronix.com [dergi-fytronix.com]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Methylquinolin-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 8-methylquinolin-2-amine derivatives, compounds of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. This document outlines the primary synthetic strategies, detailed experimental protocols, and the biological context for their application.

Introduction

Quinoline scaffolds are a cornerstone in the development of new pharmaceuticals, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The this compound core, in particular, has emerged as a promising scaffold for the design of kinase inhibitors, which are pivotal in cancer therapy. These application notes will focus on the practical synthesis of these derivatives and their relevance in targeting key signaling pathways implicated in cancer progression.

Synthetic Strategies

The synthesis of this compound derivatives can be broadly approached through two main strategies:

-

Construction of the Quinoline Core: This involves the formation of the bicyclic quinoline ring system from acyclic precursors. The primary methods for this approach are the Doebner-von Miller reaction and the Friedländer synthesis.

-

Functionalization of a Pre-formed Quinoline Ring: This strategy involves the synthesis of an 8-methylquinoline core with a suitable leaving group at the 2-position (e.g., a chloro group), followed by a nucleophilic substitution reaction to introduce the amine functionality.

Key Synthetic Reactions

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines. It involves the reaction of an aniline (in this case, m-toluidine to introduce the 8-methyl group) with an α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or sulfuric acid, and may involve an oxidizing agent.[1][2]

Friedländer Synthesis

The Friedländer synthesis provides an alternative route to the quinoline core by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] For the synthesis of this compound derivatives, a suitably substituted 2-aminobenzaldehyde or 2-aminoketone would be required. This method is often favored for its milder reaction conditions and good yields.

Amination of 2-Chloro-8-methylquinoline

A highly effective and modular approach involves the initial synthesis of 2-chloro-8-methylquinoline, followed by a nucleophilic aromatic substitution or a cross-coupling reaction to introduce the 2-amino group. The intermediate, 2-chloro-8-methylquinoline, can be synthesized via methods like the Vilsmeier-Haack reaction on an appropriate acetanilide. The subsequent amination can be achieved using various amines under thermal or catalyzed conditions, such as the Buchwald-Hartwig amination.[5]

Experimental Protocols

The following are detailed protocols for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 2-Chloro-8-methylquinoline (Intermediate)

This protocol is based on the general principles of quinoline synthesis from anilides.

Materials:

-

m-Aceto-toluidide

-

Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3.0 eq) to ice-cold dimethylformamide (5.0 eq).

-

To this, add a solution of m-aceto-toluidide (1.0 eq) in dichloromethane dropwise.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-chloro-8-methylquinoline.

Protocol 2: Synthesis of this compound

This protocol describes the amination of 2-chloro-8-methylquinoline.

Materials:

-

2-Chloro-8-methylquinoline

-

Ammonia solution (e.g., 7N in methanol) or an appropriate amine

-

Palladium catalyst (e.g., Pd₂(dba)₃) (for Buchwald-Hartwig amination)

-

Ligand (e.g., XPhos) (for Buchwald-Hartwig amination)

-

Base (e.g., sodium tert-butoxide) (for Buchwald-Hartwig amination)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Celite

Procedure (Buchwald-Hartwig Amination): [5]

-

In an oven-dried Schlenk tube, add 2-chloro-8-methylquinoline (1.0 eq), sodium tert-butoxide (1.2 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.

-

Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound derivative.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of 2-aminoquinoline derivatives based on literature data.

| Synthetic Step | Starting Materials | Key Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Quinoline Formation | o-Bromoaniline, Crotonaldehyde | Ceric ammonium nitrate, HCl/H₂SO₄ | - | 100 | 3 | 61 (for bromo-intermediate) | [6] |

| Quinoline Formation | 2-Aminobenzaldehyde, Acetophenone | Potassium hydroxide | Ethanol | Reflux | 4 | ~85 | [5] |

| Amination | 2-Chloroquinoline, Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene | 100 | 12 | ~95 | [5] |

| Amination | 2-Methyl-8-bromoquinoline, Ammonia | Copper acetylacetonate, Cs₂CO₃ | DMSO | 60-120 | - | 70.6 | [6] |

| Reductive Cyclization | Isopropyl-2-cyano-3-(2-nitrophenyl)acrylate | Zn/AcOH | - | - | - | Good to acceptable | [7] |

Biological Application: Targeting Cancer Signaling Pathways

This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. One such key target is the Pim-1 kinase , a serine/threonine kinase that is frequently overexpressed in various human cancers, including prostate and hematopoietic malignancies.

The Pim-1/c-Myc Signaling Pathway

Pim-1 kinase plays a critical role in the Pim-1/c-Myc signaling pathway , which is a central regulator of cell growth, proliferation, and apoptosis. Pim-1 can phosphorylate and stabilize the c-Myc oncoprotein, a potent transcription factor that drives the expression of genes essential for cell cycle progression and metabolism. By inhibiting Pim-1, this compound derivatives can disrupt this oncogenic signaling cascade, leading to decreased c-Myc activity, cell cycle arrest, and ultimately, apoptosis of cancer cells.

Visualizations

Synthetic Workflow

The following diagram illustrates a common synthetic workflow for the preparation of this compound derivatives.

Pim-1/c-Myc Signaling Pathway

The diagram below illustrates the role of this compound derivatives in inhibiting the Pim-1/c-Myc signaling pathway.

Conclusion

The synthesis of this compound derivatives offers a promising avenue for the development of novel anticancer therapeutics. The synthetic routes outlined in these notes, particularly the two-step approach involving the formation and subsequent amination of 2-chloro-8-methylquinoline, provide a flexible and efficient means of accessing a diverse range of derivatives. The ability of these compounds to target key oncogenic signaling pathways, such as the Pim-1/c-Myc axis, underscores their potential for further investigation and development in the field of oncology.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Doebner-Miller Reaction [drugfuture.com]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

8-Methylquinolin-2-amine as a Ligand in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylquinolin-2-amine is a bidentate N,N-ligand with significant potential in transition metal catalysis. Its quinoline framework provides a robust and tunable electronic and steric scaffold for the coordination of various metal centers, including palladium, rhodium, ruthenium, and copper. The presence of the 2-amino and 8-methyl groups influences the ligand's coordination geometry and the catalytic activity of its metal complexes. While direct and extensive catalytic applications of this compound are emerging, its structural similarity to other well-established quinoline-based ligands allows for the extrapolation of its potential in a variety of catalytic transformations. These include, but are not limited to, cross-coupling reactions, hydrogenation, and amination reactions, which are fundamental in the synthesis of pharmaceuticals and fine chemicals.

This document provides an overview of the potential applications of this compound in catalysis, complete with detailed experimental protocols for the synthesis of its metal complexes and their use in representative catalytic reactions. The methodologies are based on established procedures for analogous quinoline-based ligand systems.

Potential Catalytic Applications

Based on the reactivity of structurally similar quinoline-based ligands, this compound is a promising candidate for the following catalytic applications:

-

Palladium-Catalyzed Cross-Coupling Reactions: The N,N-bidentate nature of this compound makes it suitable for stabilizing palladium catalysts in various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds.